(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

説明

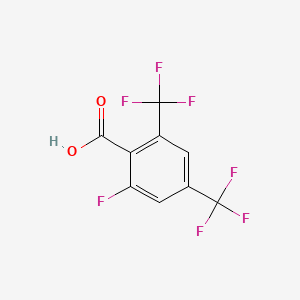

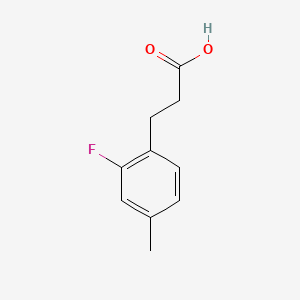

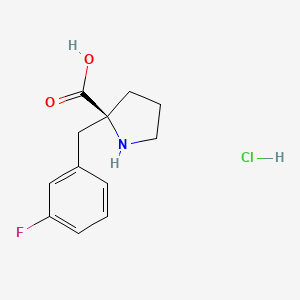

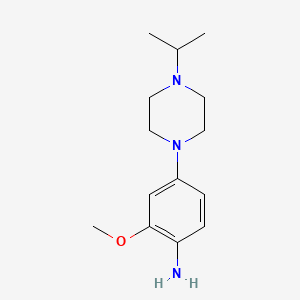

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (FBPC) is an important organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolidine family of compounds and is composed of a pyrrolidine ring, a carboxylic acid group, and a fluorobenzyl group. FBPC is a white solid that is soluble in water and is typically used in the form of its hydrochloride salt. This compound has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and its use in lab experiments.

科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : The synthesis of related compounds like tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid has been achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, yielding complexes with various structural properties (Yin, Wang, Ma, & Wang, 2004).

Structural Analysis : The crystal structures of related compounds, such as tri(o-fluorobenzyl)tin esters of pyridinecarboxylic acid, have been determined, providing insights into their molecular geometry and interactions (Yin, Wang, Ma, & Wang, 2004).

Chiral Auxiliary Development : New fluorine-containing chiral auxiliaries based on pyrrolidine carboxamide have been synthesized for use in asymmetric synthesis of amino acids, demonstrating the efficiency of these complexes in reaction rates and stereoselectivities (Saghyan et al., 2010).

Applications in Molecular Design and Biochemical Studies

Neuraminidase Inhibition : Compounds containing pyrrolidine cores, such as those related to (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, have been identified as potent inhibitors of influenza neuraminidase, showcasing their potential in antiviral drug design (Wang et al., 2001).

Antimicrobial and Cytotoxic Activities : Derivatives with pendant arms, including those resembling the structure of this compound, have shown significant antimicrobial effects and cytotoxic activities, useful in studying bacterial interactions and cancer therapies (Öztürk et al., 2019).

Biochemical and Pharmacological Studies

Prostate Cancer Imaging : Derivatives of pyridine-3-carboxylic acid, structurally related to this compound, have been synthesized and evaluated as imaging agents for prostate cancer, highlighting their potential in diagnostic applications (Chen et al., 2011).

Antihypertensive Properties : Similar compounds, such as 5-amino-2-pyridinecarboxylic acid derivatives, have been explored for their antihypertensive activities, indicating potential therapeutic uses in cardiovascular diseases (Finch et al., 1978).

作用機序

Target of Action

The compound, also known as Safinamide, is primarily targeted towards monoamine oxidase type B (MAO-B) in the brain . MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control and reward systems.

Mode of Action

Safinamide inhibits MAO-B, thereby preventing the breakdown of dopamine . This results in increased levels of dopamine in the brain, which can help to alleviate symptoms in conditions such as Parkinson’s disease, where dopamine levels are typically low .

Biochemical Pathways

By inhibiting MAO-B, Safinamide affects the dopamine metabolic pathway. Increased dopamine levels can enhance neuronal signaling in the nigrostriatal pathway, a brain circuit that is crucial for motor control .

Result of Action

The primary result of Safinamide’s action is an increase in dopamine levels in the brain. This can help to improve motor control and reduce motor fluctuations in patients with Parkinson’s disease .

Action Environment

Environmental factors such as diet, other medications, and overall health status can influence the action, efficacy, and stability of Safinamide. For instance, certain foods and medications can interact with MAO inhibitors, potentially leading to serious side effects .

特性

IUPAC Name |

(2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAOHJJHEPEUGP-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661585 | |

| Record name | 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217605-68-9 | |

| Record name | 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)

![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)